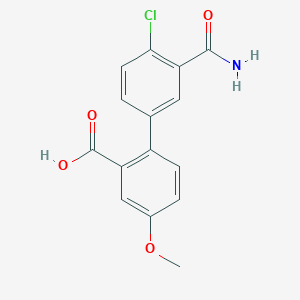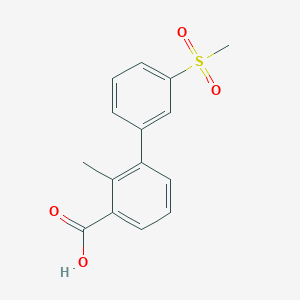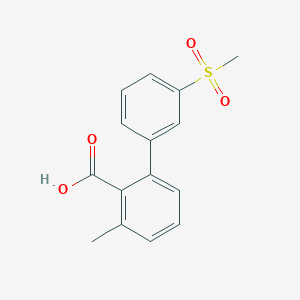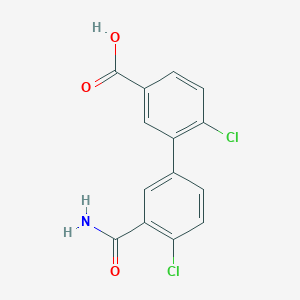
5-Fluoro-2-(3-methylsulfonylphenyl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-2-(3-methylsulfonylphenyl)benzoic acid, commonly abbreviated as 5-F-2-MSPB, is an important organic chemical compound with a wide range of applications in scientific research. It is an aromatic carboxylic acid that is used as a reagent in organic synthesis, as a catalyst in various reactions, and as a fluorescent probe in biochemical studies. 5-F-2-MSPB is a versatile compound that has been used in a variety of research fields, including organic chemistry, biochemistry, and pharmacology.
科学的研究の応用
5-F-2-MSPB has a wide range of applications in scientific research. It is used as a reagent in organic synthesis and as a catalyst in various reactions, such as the Wittig reaction, the Diels-Alder reaction, and the Stille reaction. It is also used as a fluorescent probe in biochemistry and pharmacology. 5-F-2-MSPB has been used to study the binding of small molecules to proteins, to measure the activity of enzymes, and to study the structure and dynamics of proteins.
作用機序
The mechanism of action of 5-F-2-MSPB is not well understood. It is believed that the compound acts as a proton acceptor, allowing for proton transfer reactions to take place. Additionally, it has been suggested that 5-F-2-MSPB may act as an allosteric modulator, altering the conformation of proteins and thus affecting their function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-F-2-MSPB are not well understood. However, it has been shown to bind to proteins and to alter the conformation of proteins, suggesting that it may have an effect on the activity of enzymes and other proteins. Additionally, 5-F-2-MSPB has been shown to interact with DNA and RNA, suggesting that it may have an effect on gene expression.
実験室実験の利点と制限
The main advantage of using 5-F-2-MSPB in laboratory experiments is its versatility. It can be used as a reagent, a catalyst, and a fluorescent probe, making it a useful tool for a variety of research applications. Additionally, 5-F-2-MSPB is relatively inexpensive and easy to obtain. However, there are some limitations to its use. For example, it is not very stable in water and must be stored in a dry environment. Additionally, it is not very soluble in organic solvents, making it difficult to use in some reactions.
将来の方向性
The future of 5-F-2-MSPB is promising. Its versatility and low cost make it an attractive tool for researchers in a variety of disciplines. Future research should focus on understanding the mechanism of action of the compound, as well as exploring its potential applications in biochemistry, pharmacology, and other fields. Additionally, further research should be conducted to develop methods for synthesizing 5-F-2-MSPB in a more efficient and cost-effective manner. Finally, more research should be conducted to explore the potential uses of 5-F-2-MSPB in drug design and development.
合成法
5-F-2-MSPB is synthesized from the reaction of 5-fluoro-2-hydroxybenzoic acid and 3-methylsulfonylphenylmagnesium bromide. This reaction is carried out in the presence of anhydrous potassium carbonate and anhydrous acetic acid as catalysts. The reaction is typically carried out at room temperature and is complete in a few hours. The product is then isolated by filtration and recrystallized from a mixture of ethanol and water.
特性
IUPAC Name |
5-fluoro-2-(3-methylsulfonylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO4S/c1-20(18,19)11-4-2-3-9(7-11)12-6-5-10(15)8-13(12)14(16)17/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFOSILPUPLRRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=C(C=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80691617 |
Source


|
| Record name | 4-Fluoro-3'-(methanesulfonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80691617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(3-methylsulfonylphenyl)benzoic acid | |
CAS RN |
1262005-19-5 |
Source


|
| Record name | 4-Fluoro-3'-(methanesulfonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80691617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














